molecular formula C11H11N3OS2 B13640752 n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B13640752
M. Wt: 265.4 g/mol
InChI Key: PNILLVSOYOTTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of thiazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazolopyridine ring fused with a thiophene carboxamide, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide typically involves the reaction of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with thiophene-2-carboxylic acid chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carboxamide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes. For instance, as a factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, which is a crucial step in the blood coagulation cascade . This inhibition reduces the formation of blood clots, making it a potential therapeutic agent for conditions like thrombosis.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride: Another thiazolopyridine derivative with similar structural features but different biological activities.

    N-(4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-fluoroacetamide: A related compound with modifications on the thiophene ring, leading to different pharmacological properties.

Uniqueness

N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide stands out due to its specific combination of a thiazolopyridine ring and a thiophene carboxamide, which imparts unique electronic and steric properties. These features contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS2/c15-10(8-2-1-5-16-8)14-11-13-7-3-4-12-6-9(7)17-11/h1-2,5,12H,3-4,6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNILLVSOYOTTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.